Bienvenue dans la boutique en ligne BenchChem!

2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Lipophilicity LogP Drug Design

2,4-Dihydroxy-5-(trifluoromethyl)pyridine (CAS 1227574-81-3) is a trifluoromethyl-substituted pyridine-2,4-diol with the molecular formula C₆H₄F₃NO₂ and a molecular weight of 179.10 g/mol. It exists primarily as the 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one tautomer and serves as a versatile bifunctional building block in medicinal chemistry and agrochemical discovery, where the electron-withdrawing trifluoromethyl group at the 5-position imparts distinct physicochemical properties—notably elevated lipophilicity (computed LogP = 1.51) and a predicted acidic pKa of approximately 5.5—that differentiate it from non-fluorinated analogs.

Molecular Formula C6H4F3NO2
Molecular Weight 179.1 g/mol
CAS No. 1227574-81-3
Cat. No. B1408061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxy-5-(trifluoromethyl)pyridine
CAS1227574-81-3
Molecular FormulaC6H4F3NO2
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)C(F)(F)F)O
InChIInChI=1S/C6H4F3NO2/c7-6(8,9)3-2-10-5(12)1-4(3)11/h1-2H,(H2,10,11,12)
InChIKeyBFIILGATXITSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dihydroxy-5-(trifluoromethyl)pyridine (CAS 1227574-81-3): Core Physicochemical Identity for Procurement


2,4-Dihydroxy-5-(trifluoromethyl)pyridine (CAS 1227574-81-3) is a trifluoromethyl-substituted pyridine-2,4-diol with the molecular formula C₆H₄F₃NO₂ and a molecular weight of 179.10 g/mol . It exists primarily as the 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one tautomer and serves as a versatile bifunctional building block in medicinal chemistry and agrochemical discovery, where the electron-withdrawing trifluoromethyl group at the 5-position imparts distinct physicochemical properties—notably elevated lipophilicity (computed LogP = 1.51) and a predicted acidic pKa of approximately 5.5—that differentiate it from non-fluorinated analogs [1].

Critical Procurement Restriction: Substitution of 2,4-Dihydroxy-5-(trifluoromethyl)pyridine with In-Class Analogs


Within the pyridine-2,4-diol scaffold, the nature of the 5-substituent dictates lipophilicity, ionization state at physiological pH, hydrogen-bonding capacity, and metabolic stability—parameters that directly govern the compound's utility as a synthetic intermediate or pharmacophoric element [1]. The trifluoromethyl group is uniquely electron-withdrawing (Hammett σₚ ≈ +0.54) and highly resistant to oxidative metabolism compared to methyl, chloro, or fluoro substituents . Consequently, substituting 2,4-dihydroxy-5-(trifluoromethyl)pyridine with the 5-chloro analog (Gimeracil/CDHP), the 5-methyl analog, or even the 6-(trifluoromethyl) positional isomer yields a measurably different chemical entity with altered logP, pKa, and pharmacological profile, rendering unauthorized substitution risky in any synthetic or biochemical application .

Quantitative Differentiation Evidence: 2,4-Dihydroxy-5-(trifluoromethyl)pyridine vs. Closest Analogs


Lipophilicity Advantage: 5-Trifluoromethyl Substitution Achieves the Highest LogP Among Pyridine-2,4-diol Analogs

Computed LogP serves as a primary differentiator for building block selection. 2,4-Dihydroxy-5-(trifluoromethyl)pyridine exhibits a LogP of 1.51, which is 3.1-fold higher than the unsubstituted 2,4-dihydroxypyridine (LogP 0.49), 1.9-fold higher than the 5-methyl analog (LogP 0.80), and 1.4-fold higher than the 6-(trifluoromethyl) positional isomer (LogP 1.10) . This elevated lipophilicity directly influences membrane permeability and bioavailability of downstream derivatives [1].

Lipophilicity LogP Drug Design

Positional Isomer Discrimination: 5-CF₃ vs. 6-CF₃ Pyridine-2,4-diol

The regioisomeric placement of the trifluoromethyl group significantly alters molecular properties. The 5-CF₃ isomer (target compound) has a LogP of 1.51, whereas the 6-CF₃ isomer (CAS 947144-32-3) has a LogP of 1.10, a difference of ΔLogP = +0.41 . This difference arises because the 5-position places the CF₃ group adjacent to the ring nitrogen, enabling stronger through-space electronic effects and differential tautomeric stabilization compared to the 6-CF₃ isomer where the CF₃ group is conjugated with the 2-hydroxyl/keto moiety [1]. In procurement, selecting the incorrect positional isomer can lead to unintended physicochemical properties in downstream products.

Positional Isomerism Lipophilicity Structure-Activity Relationship

Acidity Modulation: 5-CF₃ Lowers pKa Relative to 5-Methyl but Increases It Relative to 5-Chloro

The predicted acidic pKa of 2,4-dihydroxy-5-(trifluoromethyl)pyridine is 5.54, compared to an estimated pKa of approximately 4.50 for the 5-chloro analog (Gimeracil) and a predicted pKa of 4.50 for the 5-methyl analog [1]. The 5-CF₃ compound is less acidic than the 5-chloro analog by roughly one pKa unit (ΔpKa ≈ +1.0), meaning it exists in a higher proportion of the neutral tautomeric form at physiological pH (7.4). This differential ionization affects aqueous solubility, protein binding, and reactive coupling chemistry [2].

pKa Ionization Reactivity

Metabolic Stability Expectation: C-F Bond Strength Offers Resistance to Cytochrome P450 Oxidation Compared to C-H and C-Cl Bonds

The carbon-fluorine bond dissociation energy (BDE ≈ 116 kcal/mol for CF₃) is substantially higher than that of the C-Cl bond (BDE ≈ 81 kcal/mol for CH₂Cl) or the C-H bond (BDE ≈ 99 kcal/mol for CH₃), making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes [1]. While no direct comparative metabolic stability data exist for the target compound itself, class-level evidence across trifluoromethylpyridine derivatives indicates that the CF₃ substitution at the 5-position provides superior metabolic stability compared to methyl or chloro analogs, potentially extending the half-life of derived drug candidates [2][3].

Metabolic Stability C-F Bond Cytochrome P450

DPD Inhibitory Potency: Rationale for Divergent Profile from Gimeracil

The 5-chloro analog (Gimeracil/CDHP) is a clinically validated DPD inhibitor with Ki = 0.36 µM and IC₅₀ = 0.1 µM for inhibiting 5-fluorouracil degradation in rat liver extracts [1]. The unsubstituted 2,4-dihydroxypyridine is a much weaker inhibitor with an apparent Ki of 77 µM [2]. While no DPD inhibition data exist for 2,4-dihydroxy-5-(trifluoromethyl)pyridine, the profound potency difference between the 5-chloro and 5-unsubstituted compounds (770-fold Ki difference) demonstrates that the 5-substituent is the dominant determinant of DPD binding. The substantially larger van der Waals volume and distinct electronic profile of CF₃ versus Cl predict a markedly different DPD inhibition profile, making this compound a non-interchangeable alternative for any program targeting pyrimidine metabolism modulation [3].

DPD Inhibition Dihydropyrimidine Dehydrogenase 5-FU Modulation

Procurement-Driven Application Scenarios for 2,4-Dihydroxy-5-(trifluoromethyl)pyridine


Medicinal Chemistry Building Block Requiring Enhanced Lipophilicity and Metabolic Stability

In lead optimization programs where scaffold lipophilicity must be increased without adding excessive molecular weight, 2,4-dihydroxy-5-(trifluoromethyl)pyridine provides a LogP of 1.51—substantially higher than the 5-methyl (LogP 0.80) or unsubstituted (LogP 0.49) analogs—while the CF₃ group confers resistance to CYP450-mediated oxidation, potentially improving the pharmacokinetic profile of derived compounds [1].

Agrochemical Intermediate Synthesis with Positional Isomer Precision

Trifluoromethylpyridines are key intermediates in over 20 ISO-common-name agrochemicals [1]. The 5-CF₃ positional isomer offers a distinct LogP (1.51 vs. 1.10 for the 6-CF₃ isomer) and unique electronic properties due to the proximity of CF₃ to the ring nitrogen, making it a specific building block for herbicides or fungicides requiring precise spatial orientation of the trifluoromethyl pharmacophore .

Exploratory DPD/Pyrimidine Metabolism Research

Given that the 5-chloro analog Gimeracil is a potent DPD inhibitor (Ki = 0.36 µM) and the unsubstituted compound is a weak inhibitor (Ki = 77 µM), the 5-trifluoromethyl derivative represents a structurally distinct probe for investigating DPD active-site steric and electronic requirements, where the bulkier, more electron-withdrawing CF₃ group may yield novel inhibition kinetics or selectivity profiles [2].

Synthesis of Fluorinated Heterocyclic Libraries via Tautomer-Dependent Chemistry

The compound exists predominantly as the 4-hydroxy-5-(trifluoromethyl)pyridin-2(1H)-one tautomer [1], which provides two chemically differentiable nucleophilic sites (the 2-keto oxygen and the 4-hydroxyl group). Combined with the electron-withdrawing CF₃ group, this enables selective, sequential functionalization strategies—such as O-alkylation followed by N-arylation—that are not identically replicable with the 5-chloro or 5-methyl analogs due to their different tautomeric equilibria and lower lipophilicity.

Quote Request

Request a Quote for 2,4-Dihydroxy-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.